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Compound of Interest

Compound Name: 1-(4-Chlorophenyl)piperidin-2-one

CAS No.: 27471-37-0

Cat. No.: B3256678

Get Quote

Technical Application Note: 1-(4-Chlorophenyl)piperidin-2-one in Medicinal Chemistry

Introduction: The Privileged Lactam Scaffold
1-(4-Chlorophenyl)piperidin-2-one (CAS: 21067-11-4) represents a critical structural motif in

modern drug discovery, serving as a "privileged scaffold" in the design of anticoagulants and

CNS-active agents.[1] This six-membered lactam (valerolactam) fused to a para-chlorophenyl

ring functions as a robust bioisostere for cyclic ureas and piperidines, offering enhanced

metabolic stability and defined hydrogen-bonding vectors.[1]

Its primary medicinal significance lies in its role as a P4 pharmacophore surrogate in the

development of Factor Xa inhibitors (e.g., Apixaban analogs). The lactam ring provides a

neutral, lipophilic bulk that fits into the S4 binding pocket of serine proteases while the carbonyl

oxygen acts as a weak hydrogen bond acceptor, crucial for orientation within the active site.

Chemical Profile & Physical Properties[2][3][4]

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b3256678#bc-rfq
https://www.benchchem.com/product/b3256678/docs?utm_src=pdf-body#1-4-chlorophenyl-piperidin-2-one-in-medicinal-chemistry
https://www.benchchem.com/product/b3256678/docs?utm_src=pdf-body#1-4-chlorophenyl-piperidin-2-one-in-medicinal-chemistry
https://www.bldpharm.com/products/P000891427.html
https://www.bldpharm.com/products/P000891427.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3256678?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Specification

IUPAC Name 1-(4-Chlorophenyl)piperidin-2-one

Common Synonyms
1-(p-Chlorophenyl)-2-piperidone; N-(4-

Chlorophenyl)valerolactam

Molecular Formula C₁₁H₁₂ClNO

Molecular Weight 209.67 g/mol

CAS Number 21067-11-4

Appearance White to off-white crystalline solid

Melting Point 96–98 °C

Solubility
Soluble in DCM, DMSO, Methanol, Ethyl

Acetate; Insoluble in Water

LogP (Calc) ~2.3 (Moderate Lipophilicity)

Synthesis Protocol: The "One-Pot" Cyclization
Strategy
This protocol details the most robust synthetic route, utilizing an intramolecular alkylation

strategy starting from commercially available 4-chloroaniline and 5-chlorovaleryl chloride. This

method avoids the use of expensive transition metal catalysts required for C-N coupling.

Mechanism of Action
Acylation: Nucleophilic attack of the aniline nitrogen on the acyl chloride to form the linear

amide.

Cyclization: Base-mediated intramolecular S_N2 displacement of the terminal alkyl chloride

by the amide nitrogen.

Reagents & Materials
Starting Material A: 4-Chloroaniline (1.0 equiv)[1]
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Reagent B: 5-Chlorovaleryl chloride (1.1 equiv)[1]

Base: Potassium Carbonate (K₂CO₃) (2.5 equiv) or Sodium Hydride (NaH) for difficult

substrates.

Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Catalyst: Tetrabutylammonium iodide (TBAI) (0.1 equiv) - Optional, accelerates cyclization.[1]

Step-by-Step Methodology
Step 1: Acylation (0 °C to RT)

Charge a flame-dried 250 mL round-bottom flask with 4-Chloroaniline (5.0 g, 39.2 mmol) and

anhydrous MeCN (100 mL).

Add K₂CO₃ (13.5 g, 98.0 mmol) and cool the suspension to 0 °C under nitrogen atmosphere.

Dropwise add 5-Chlorovaleryl chloride (6.7 g, 43.1 mmol) over 20 minutes via a pressure-

equalizing addition funnel. Caution: Exothermic reaction.[1]

Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC

(Hexane/EtOAc 7:3) for the disappearance of aniline.

Step 2: Intramolecular Cyclization (Reflux)[1]

Add TBAI (1.4 g, 3.9 mmol) to the reaction mixture.

Heat the reaction to reflux (80–82 °C) for 6–12 hours. The formation of the lactam is driven

by the thermodynamic stability of the 6-membered ring.

Checkpoint: Monitor by HPLC or TLC. The linear amide intermediate (usually more polar)

should convert to the less polar lactam product.

Step 3: Work-up & Purification[1]

Cool the mixture to RT and filter off the inorganic salts (KCl, excess K₂CO₃).

Concentrate the filtrate under reduced pressure to obtain a crude oil/solid.
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Dissolve the residue in Ethyl Acetate (150 mL) and wash with 1N HCl (50 mL) to remove

unreacted aniline, followed by Brine (50 mL).

Dry over anhydrous Na₂SO₄, filter, and concentrate.

Recrystallization: Purify by recrystallization from hot Ethanol/Hexane (1:4) or via silica gel

column chromatography (0-40% EtOAc in Hexanes).

Yield Expectation: 75–85% isolated yield.

Visualization: Synthesis & SAR Logic
The following diagram illustrates the synthesis pathway and the Structure-Activity Relationship

(SAR) opportunities for this scaffold.

4-Chloroaniline
(Nucleophile)

Linear Amide
Intermediate

Acylation
(0°C, MeCN)

5-Chlorovaleryl Chloride
(Electrophile)

1-(4-Chlorophenyl)
piperidin-2-one

(Target Scaffold)

Cyclization
(Reflux, Base)

C3 Position:
Alpha-Arylation

(Metabolic Blocking)

N1 Aryl Group:
Electronic Tuning

(Cl -> F, CN, OMe)

Lactam Carbonyl:
H-Bond Acceptor

(S4 Pocket Binding)

Click to download full resolution via product page

Figure 1: Synthetic pathway from precursors to the lactam scaffold, highlighting key sites for

medicinal chemistry optimization (SAR).

Medicinal Chemistry Applications
A. Factor Xa Inhibition (Anticoagulants)
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The 1-arylpiperidin-2-one moiety is a direct structural analog of the P4 binding element found in

Apixaban (Eliquis). In Apixaban, a 1-(4-methoxyphenyl)-7-oxo...[1] system is used.[2][3][4][5][6]

[7][8][9][10][11][12]

Role: The para-chlorophenyl group occupies the hydrophobic S4 pocket of the Factor Xa

enzyme. The chlorine atom provides a lipophilic contact point (halogen bond) with Tyr99 or

Phe174 residues in the active site.

Design Strategy: Researchers substitute the 4-chloro group with 4-methoxy or 4-carbamoyl

groups to tune solubility and potency.[1] The saturated piperidinone ring serves as a rigid

spacer, orienting the aryl group correctly without the planarity of a pyridinone.

B. CNS Activity (Sigma & Dopamine Receptors)
N-Aryl piperidines are classic pharmacophores for GPCR ligands.

Sigma-1 Receptor: The 4-chlorophenyl moiety is highly privileged for Sigma-1 affinity.[1] The

lactam carbonyl reduces basicity compared to the corresponding piperidine (e.g., 1-(4-

chlorophenyl)piperidine), which can improve blood-brain barrier (BBB) penetration by

reducing lysosomal trapping.[1]

Metabolic Stability: The lactam ring is resistant to CYP450 oxidation at the alpha-position

compared to the amine, prolonging half-life.

Analytical Quality Control
To ensure the integrity of the scaffold for biological testing, the following criteria must be met:
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Test Acceptance Criteria Method Note

HPLC Purity > 98.0%
UV detection at 254 nm (Aryl

absorption)

¹H NMR Consistent Structure
Diagnostic triplets at δ ~2.5

(CO-CH₂) and δ ~3.6 (N-CH₂)

LC-MS [M+H]⁺ = 210.1 ESI+ Mode

Residual Solvent < 500 ppm
GC-HS (Check for

MeCN/EtOAc)

Diagnostic NMR Signals (CDCl₃, 400 MHz):

Aromatic: δ 7.35 (d, 2H), 7.20 (d, 2H) – characteristic AA'BB' system of p-chlorophenyl.

Lactam Ring:

δ 3.65 (t, 2H, N-CH₂): Deshielded by nitrogen.

δ 2.55 (t, 2H, CO-CH₂): Alpha to carbonyl.

δ 1.90–1.95 (m, 4H): Remaining ring protons.

Safety & Handling
Hazard Classification: GHS07 (Warning).

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes

serious eye irritation).

Handling: The synthesis involves 5-chlorovaleryl chloride, a potent lachrymator and corrosive

agent. All operations in Step 1 must be performed in a fume hood.

Waste: The filtrate contains halogenated organics and must be disposed of in the dedicated

halogenated waste stream.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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